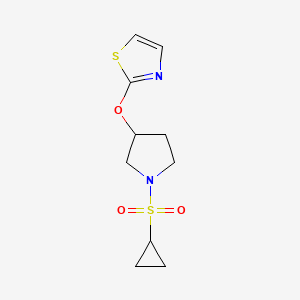
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is characterized by a pyrrolidine ring, a thiazole ring, and a cyclopropylsulfonyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is non-planar and allows for increased three-dimensional coverage .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
Research has highlighted the synthesis and evaluation of various sulfonamidomethane linked heterocycles, including those with a thiazole moiety, for their antimicrobial and cytotoxic activities. For instance, a class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles has been prepared and evaluated for antimicrobial and cytotoxic potential. These compounds, particularly the thiadiazole derivatives, exhibited significant antibacterial activity against pathogens like Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Additionally, styryl oxadiazole compounds have shown appreciable cytotoxic activity against A549 lung carcinoma cells, indicating their potential as lead compounds for future studies in cancer therapy (Mukkara Swapna et al., 2013).
Anticancer Agents
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. This research focused on the functionalized tetrahydropyridine (THP) ring systems, which are prevalent in biologically active compounds. The incorporation of the THP moiety into 1,3,4-oxadiazole derivatives aimed to enhance their biological activity, with several analogs synthesized and evaluated for anti-cancer activities, particularly against MCF-7 breast cancer cell lines. These novel compounds displayed moderate cytotoxicity, suggesting their potential in anticancer therapy (K. Redda & Madhavi Gangapuram, 2007).
Synthesis and Evaluation of Novel Compounds
Another study aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. This research involved the creation of thiazole and pyridone derivatives, among others, showcasing a broad spectrum of antibacterial and antifungal activities. Such compounds hold promise for developing new antimicrobial agents with potential applications in treating various bacterial and fungal infections (E. Darwish et al., 2014).
Propiedades
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c13-17(14,9-1-2-9)12-5-3-8(7-12)15-10-11-4-6-16-10/h4,6,8-9H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDLMAWAIXSKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


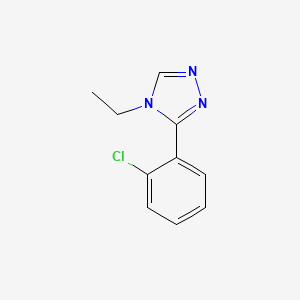
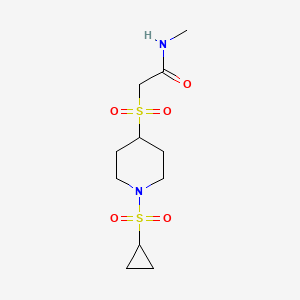
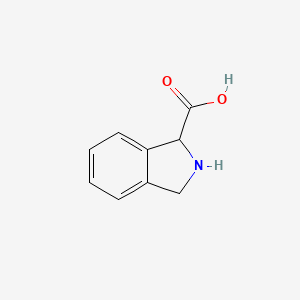
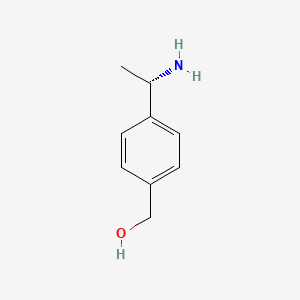
![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714100.png)

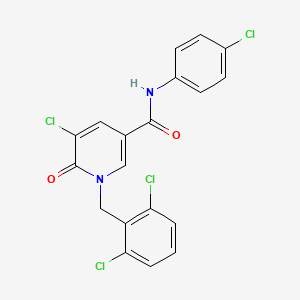
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2714103.png)
![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
